5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C9H7NO5 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
5,6-dihydroxy-7-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO5/c11-5-2-1-4-3-6(12)9(13)8(7(4)5)10(14)15/h3,12-13H,1-2H2 |
InChI Key |
ULOQNEJBWLIGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=C(C=C21)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Nitration Conditions for Indanone Derivatives
| Substrate | Nitrating Agent | Temperature | Yield | Regioselectivity | Reference |
|---|---|---|---|---|---|
| 5,6-Dimethoxy-1-indanone | HNO₃/H₂SO₄ | 0–5°C | 62% | 7-Nitro | |
| 6-Methoxyindenone | Acetyl nitrate | RT | 55% | Para to methoxy | |
| 1-Indanone | HNO₃/AcOH | 40°C | 48% | Mixed |
Hydroxylation and Demethylation Pathways
Converting methoxy groups to hydroxyls is critical for accessing the target compound. Boron tribromide (BBr₃) in dichloromethane is a standard demethylation agent, cleaving methyl ethers efficiently. For instance, 5,6-dimethoxy-1-indanone treated with BBr₃ at −78°C yields 5,6-dihydroxy-1-indanone in >90% yield. However, concurrent nitro groups may necessitate milder conditions to prevent reduction or decomposition. Alternative methods include using aqueous HBr in acetic acid or employing ionic liquids, which have shown efficacy in demethylating sensitive substrates.
Integrated Synthetic Route Proposal
Combining the above strategies, a plausible synthesis of 5,6-dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one involves:
-
Indanone Core Formation : Rhodium-catalyzed carbonylative cyclization of 1-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-yn-1-one under CO, yielding 5,6-dimethoxy-7-bromo-1-indanone.
-
Nitro Group Installation : Nitration using acetyl nitrate at 0°C to afford 5,6-dimethoxy-7-nitro-1-indanone.
-
Demethylation : Treatment with BBr₃ in DCM at −78°C, followed by careful hydrolysis to yield the target compound.
This route balances regioselectivity and functional group compatibility, though the nitro group’s electron-withdrawing nature may complicate demethylation. Preliminary studies suggest that stepwise demethylation (e.g., using H₂O₂/NaOH for partial deprotection) could mitigate side reactions.
Analytical and Optimization Challenges
Key challenges include:
-
Regiochemical Control : Ensuring nitration occurs exclusively at the 7-position requires steric and electronic directing groups. Computational modeling (DFT) could predict substituent effects on EAS reactivity.
-
Stability of Intermediates : Nitro-substituted indanones are prone to reduction under acidic or reducing conditions. Stabilizing agents like chelating resins or inert atmospheres may improve yields.
-
Chromatographic Purification : Silica gel chromatography often suffices for indanone derivatives, but nitro groups may necessitate alternative stationary phases (e.g., C18 reverse-phase) .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Recent studies have demonstrated that derivatives of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one exhibit significant antimicrobial activity against various bacterial strains. For instance, research has shown that modifications in the nitro group can enhance the compound's efficacy against resistant strains of bacteria . -
Anticancer Properties :
Investigations into the anticancer potential of this compound have revealed promising results. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . -
Neuroprotective Effects :
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative damage and promote neuronal survival under stress conditions .
Materials Science Applications
-
Organic Photovoltaics :
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of solar cells . -
Polymer Additives :
The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that its inclusion can lead to enhanced performance in high-temperature applications .
Organic Synthesis Applications
-
Building Block for Synthesis :
Due to its versatile reactivity, this compound serves as a valuable building block in organic synthesis. It has been utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . -
Catalytic Reactions :
The compound has been explored as a catalyst or catalyst precursor in various organic transformations, including oxidation and reduction reactions. Its ability to facilitate these processes efficiently is under investigation in synthetic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The placement of hydroxyl groups at positions 5 and 6 in the target compound contrasts with methoxy (e.g., 5,6-dimethoxy derivatives in ) or halogen (e.g., 6,7-dichloro in ) substituents.
- Nitro Group: The 7-nitro substituent introduces strong electron-withdrawing effects, which may stabilize the indenone ring and influence reactivity in electrophilic substitution reactions. This contrasts with nitro groups on benzylidene moieties (e.g., ), which primarily affect conjugation rather than ring electronics .
Pharmacological and Functional Comparisons
- Anti-Inflammatory Activity : Hydroxy-substituted chalcones (e.g., 6-hydroxy-2-benzylidene derivatives in ) show significant anti-inflammatory effects in macrophages, suggesting that the target compound’s dihydroxy groups may confer similar activity .
- Enzyme Inhibition : 5,6-Dimethoxy derivatives (e.g., donepezil analogs in ) exhibit acetylcholinesterase (AChE) inhibition, while nitro groups in other contexts (e.g., ) are associated with structural modulation rather than direct enzyme interaction. The target’s nitro group may serve as a prodrug activation site or redox-active moiety .
Biological Activity
5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (also referred to as compound 1) is a synthetic organic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 128 µg/mL |
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. This effect is mediated through the modulation of NF-kB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : It may induce ROS production in microbial cells, leading to cell death.
- Cytokine Modulation : The compound influences the levels of cytokines involved in inflammation and immune response.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of indanone compounds, including this compound. Results indicated that this compound significantly inhibited the growth of multidrug-resistant strains of Staphylococcus aureus and E. coli.
Case Study 2: Antioxidant Activity Assessment
In a separate investigation published in Free Radical Biology and Medicine, the antioxidant activity was measured using DPPH radical scavenging assays. The results showed that the compound had a scavenging capacity comparable to well-known antioxidants like ascorbic acid.
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis of nitro-substituted dihydroindenones typically involves sequential functionalization of the indenone core. For analogs like 4,6-dimethoxy derivatives, reduction of ketones using NaBH₄ or LiAlH₄ under anhydrous conditions is common . Adapting this to 5,6-dihydroxy-7-nitro derivatives requires:
Nitration : Introduce the nitro group at position 7 via electrophilic aromatic substitution using HNO₃/H₂SO₄, ensuring controlled temperature (0–5°C) to avoid over-nitration.
Hydroxylation : Protect hydroxyl groups during synthesis (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.
Q. Key Analytical Validation :
Q. How can researchers effectively purify this compound, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: Purification Strategies :
- Recrystallization : Use mixed solvents (e.g., ethanol/dichloromethane) to exploit solubility differences.
- Prep-HPLC : Employ C18 columns with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile for high-purity isolation.
Q. Analytical Techniques :
- NMR Spectroscopy : Detect nitro group deshielding effects (e.g., aromatic protons at δ 7.8–8.2 ppm) and hydroxy proton exchangeability .
- X-ray Crystallography : Resolve crystal packing and confirm nitro/hydroxy substitution patterns (R-factor < 0.05 recommended) .
- IR Spectroscopy : Identify nitro stretches (~1520 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the electronic and steric effects of substituents in this compound, and how do these models inform experimental design?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., acetone/water mixtures for H-bonded networks).
Q. Validation :
- Compare computed vs. experimental XRD bond lengths (e.g., C–NO₂ bond: ~1.48 Å) .
- Use docking studies to explore biological target interactions (e.g., kinase inhibition via nitro group coordination) .
Q. How should researchers address contradictions in crystallographic data versus spectroscopic analyses for this compound?
Methodological Answer :
- Cross-Validation :
- XRD vs. NMR : Resolve discrepancies in substituent positions by comparing NOESY correlations (through-space interactions) with XRD torsion angles .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that XRD static models may miss.
Case Study :
In (E)-5,6-dimethoxy analogs, XRD revealed a 12.12° dihedral angle between indenone and pyridine rings, while NMR showed averaged symmetry due to rapid rotation . Apply similar multi-technique analysis to resolve nitro/hydroxy positional ambiguities.
Q. What strategies are recommended for studying the hydrogen-bonding network and supramolecular arrangements in crystalline this compound?
Methodological Answer :
- XRD Refinement : Use SHELXL (or SHELXTL) to model H-bonds, with O···O distances < 3.0 Å and angles > 120° .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of O–H···O/N bonds) using CrystalExplorer.
Example :
In (E)-5,6-dimethoxy derivatives, H-bonding formed layers parallel to the ab-plane, with π-π stacking (3.568 Å) stabilizing the lattice . Adapt this approach to map nitro/hydroxy-driven packing motifs.
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example from ) | Target for 5,6-Dihydroxy-7-nitro Derivative |
|---|---|---|
| R-factor | 0.039 | < 0.05 |
| wR(F²) | 0.132 | < 0.15 |
| C–NO₂ bond length (Å) | 1.48 | 1.47–1.49 |
| O–H···O distance (Å) | 2.65 | 2.60–2.70 |
Q. Table 2. Synthetic Optimization Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 65 | 90% |
| Deprotection | HCl/MeOH, reflux, 4 hr | 85 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
